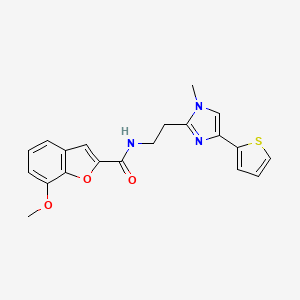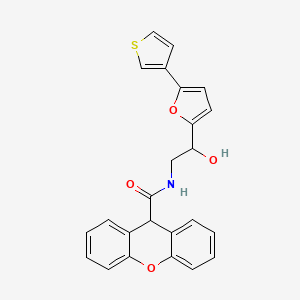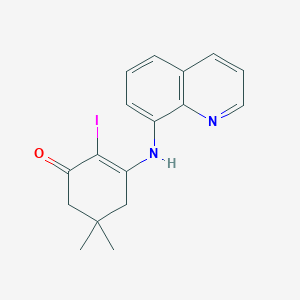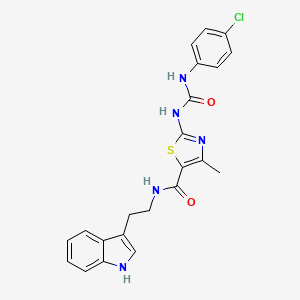
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Indole and Indazole Derivatives as Monoamine Oxidase Inhibitors
Indazole and indole carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show significant selectivity towards MAO-B over MAO-A, with some derivatives exhibiting subnanomolar potency. This high selectivity and potency make them potential candidates for therapeutic applications in diseases where MAO-B is implicated. Computational docking studies have provided insights into the interactions between these inhibitors and the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).
Gold-Catalyzed Synthesis of Indole-1-carboxamides
A green and efficient method has been developed for the synthesis of indole-1-carboxamides using gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media. This method is tolerant to various functional groups, providing a versatile route for the preparation of these compounds. Indole-1-carboxamides synthesized through this process may have significant biological activities, given the biological relevance of the indole moiety in numerous natural products and pharmaceuticals (Ye et al., 2009).
Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation
The study on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1) reveals that specific structural modifications can significantly impact the binding affinity and cooperativity. This research is crucial for the development of CB1 receptor modulators, which have potential therapeutic applications in treating disorders related to the endocannabinoid system (Khurana et al., 2014).
Synthesis and Biological Activity of Thiazole Derivatives
Research into thiazole derivatives, including those related to the 4-methylthiazole-5-carboxamide moiety, has shown that these compounds possess a range of biological activities. Specifically, modifications to the thiazole core have led to compounds with significant fungicidal, insecticidal, and antimicrobial activities, highlighting the potential of these derivatives in developing new agrochemicals and pharmaceuticals (Liu et al., 2004).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-19(20(29)24-11-10-14-12-25-18-5-3-2-4-17(14)18)31-22(26-13)28-21(30)27-16-8-6-15(23)7-9-16/h2-9,12,25H,10-11H2,1H3,(H,24,29)(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLYVIDFMDFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
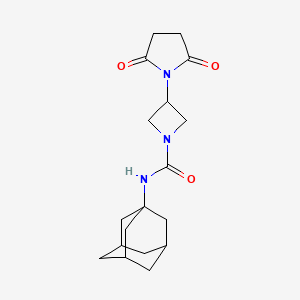

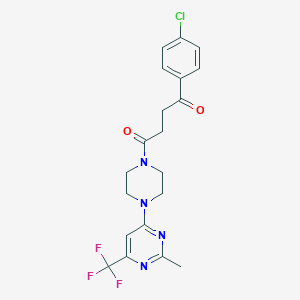

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2486312.png)
![(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide](/img/structure/B2486313.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
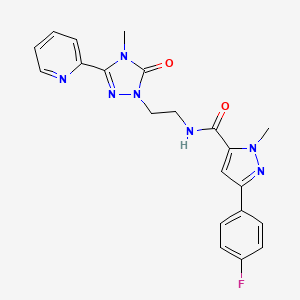
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
